molecular formula C8H5F2N3O2 B2808789 2-(Difluoromethyl)-1H-imidazo[4,5-b]pyridine-7-carboxylic acid CAS No. 1566750-42-2

2-(Difluoromethyl)-1H-imidazo[4,5-b]pyridine-7-carboxylic acid

Cat. No.: B2808789
CAS No.: 1566750-42-2
M. Wt: 213.144
InChI Key: ZUZFUEBNMODBIO-UHFFFAOYSA-N
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Description

The compound “2-(Difluoromethyl)-1H-imidazo[4,5-b]pyridine-7-carboxylic acid” is a heterocyclic compound that contains an imidazole ring fused with a pyridine ring . The presence of a carboxylic acid group (-COOH) and a difluoromethyl group (-CF2H) could potentially influence its reactivity and biological activity.


Synthesis Analysis

While specific synthesis methods for this compound are not available, difluoromethylation processes often involve the formation of a bond between a carbon atom and a difluoromethyl group (CF2H). This can be achieved through various methods, including electrophilic, nucleophilic, radical, and cross-coupling reactions .

Scientific Research Applications

Synthesis and Functionalization

Experimental and Theoretical Studies : The synthesis and functionalization of related compounds, such as 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid, have been explored through experimental and theoretical studies. These processes often lead to the formation of various heterocyclic compounds, including imidazo[4,5-b]pyridine derivatives, indicating the versatility of these chemical reactions in generating structurally diverse molecules (Yıldırım, Kandemirli, & Demir, 2005).

Efficient Preparation Methods : Novel methods for the synthesis of imidazo[1,5-a]pyridine-1-carboxylic acids, which share a structural resemblance with the target compound, highlight the efficiency of modern synthetic approaches. These methods often involve reactions with acyl chlorides and subsequent transformations, showcasing the adaptability of these techniques in accessing a variety of imidazo[4,5-b]pyridine derivatives (Tverdiy et al., 2016).

Applications in Medicinal Chemistry

Antifungal Agents : The synthesis of novel derivatives and their evaluation as antifungal agents demonstrate the potential biomedical applications of imidazo[4,5-b]pyridine compounds. This research often focuses on generating new molecules with improved biological activity and selectivity, highlighting the therapeutic promise of these compounds (Valencia-Galicia et al., 2017).

N-Heterocyclic Carbenes : The imidazo[1,5-a]pyridine skeleton has been utilized as a versatile platform for generating stable N-heterocyclic carbenes, which are crucial intermediates in various catalytic processes. This application underscores the importance of such heterocycles in the development of new catalytic systems and their potential use in synthetic chemistry (Alcarazo et al., 2005).

Properties

IUPAC Name

2-(difluoromethyl)-1H-imidazo[4,5-b]pyridine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2N3O2/c9-5(10)7-12-4-3(8(14)15)1-2-11-6(4)13-7/h1-2,5H,(H,14,15)(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUZFUEBNMODBIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1C(=O)O)NC(=N2)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1566750-42-2
Record name 2-(difluoromethyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid
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